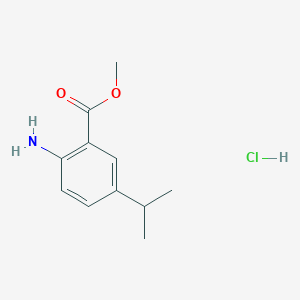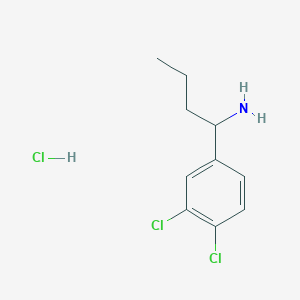
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoesäure
Übersicht
Beschreibung
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. It is a 4-aryl piperidine derivative, often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Wissenschaftliche Forschungsanwendungen
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. This compound serves as a linker that connects the ligand for the target protein to the ligand for the E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein . This approach has significant implications in drug discovery and development, particularly for diseases where protein degradation is a therapeutic strategy .
Wirkmechanismus
Target of Action
It is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid acts as a linker in PROTACs, connecting the E3 ligase ligand and the target protein ligand . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid would be those involving the target protein of the PROTAC. By leading to the degradation of the target protein, it can disrupt or modulate the biochemical pathways in which that protein plays a role .
Pharmacokinetics
The incorporation of rigidity into the linker region of bifunctional protein degraders like protacs may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
The result of the action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is the degradation of the target protein. This can have various molecular and cellular effects depending on the role of the target protein .
Biochemische Analyse
Biochemical Properties
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid plays a crucial role in biochemical reactions, particularly in the context of targeted protein degradation. This compound acts as a linker that connects the target protein to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. The interaction between 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid and the target protein is mediated by its semi-flexible structure, which allows for optimal positioning and binding. Additionally, this compound interacts with various enzymes and proteins involved in the ubiquitin-proteasome system, enhancing its efficacy in promoting protein degradation .
Cellular Effects
The effects of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific target proteins, 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid can alter the activity of key signaling molecules, leading to changes in cellular behavior. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Furthermore, this compound can affect gene expression by regulating the stability of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the target protein and the E3 ubiquitin ligase, forming a ternary complex that facilitates the transfer of ubiquitin molecules to the target protein. This ubiquitination marks the protein for degradation by the proteasome. Additionally, 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid can inhibit or activate enzymes involved in the ubiquitin-proteasome system, further modulating the degradation process. Changes in gene expression are also observed as a result of the degradation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects on cellular function can vary depending on the specific target protein and cellular context. In some cases, prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid in animal models are dose-dependent. At lower doses, this compound can effectively promote the degradation of target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular processes. Threshold effects have been reported, where a minimum concentration of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is required to achieve significant protein degradation. Careful optimization of dosage is essential to maximize the therapeutic potential of this compound while minimizing adverse effects .
Metabolic Pathways
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is involved in various metabolic pathways, particularly those related to the ubiquitin-proteasome system. This compound interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins. Additionally, 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid can influence metabolic flux and metabolite levels by regulating the stability of metabolic enzymes and other key proteins. The precise metabolic pathways and interactions can vary depending on the specific cellular context and target proteins .
Transport and Distribution
The transport and distribution of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid within cells and tissues are critical factors that determine its efficacy. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and localization within cells. Once inside the cell, 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid can accumulate in specific cellular compartments, where it interacts with target proteins and enzymes. The distribution of this compound can vary depending on the tissue type and cellular context .
Subcellular Localization
The subcellular localization of 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate the activity of metabolic enzymes and signaling molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the piperidine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
Uniqueness
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid stands out due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This can lead to differences in the efficiency and specificity of PROTACs developed using this linker compared to those using other similar linkers .
Eigenschaften
IUPAC Name |
2-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-8-6-11(7-9-19)12-4-5-13(15(20)21)14(18)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEUVLXBYIPQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678253 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158765-79-7 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1462937.png)

![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B1462941.png)

![[5-(Methoxymethyl)-2-thienyl]boronic acid](/img/structure/B1462944.png)
![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)

![Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate](/img/structure/B1462951.png)


![2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1462955.png)
